2-Methyl-8-(trifluoromethoxy)quinolin-4-amine
Description
Historical Evolution of Quinoline-Based Scaffolds in Medicinal Chemistry
Quinoline derivatives have served as cornerstones of medicinal chemistry since the isolation of quinine from Cinchona bark in the 19th century. Early applications focused on antimalarial therapies, with chloroquine and primaquine becoming frontline treatments by the mid-20th century. Structural modifications to the quinoline core, such as halogenation and alkylation, were later explored to overcome drug resistance and improve bioavailability. The introduction of electron-withdrawing groups, including trifluoromethyl and alkoxy substituents, marked a pivotal shift toward rational drug design in the 21st century.
Modern quinoline derivatives exhibit diversified mechanisms of action, targeting microtubule polymerization in cancer cells, heme detoxification in Plasmodium parasites, and membrane integrity in microbial pathogens. For instance, 8-quinolinamines with C-5 alkoxy and C-2 tert-butyl groups demonstrated nanomolar efficacy against multidrug-resistant Plasmodium falciparum (IC~50~ = 39 ng/mL), outperforming chloroquine (IC~50~ = 113 ng/mL). Similarly, 2-(trifluoromethyl)quinolin-4-amine derivatives inhibited tubulin polymerization in HeLa cells at IC~50~ values as low as 0.01 µM, surpassing the activity of combretastatin A-4. These advancements underscore the scaffold’s adaptability to diverse therapeutic targets.
Significance of Trifluoromethoxy and Methyl Substituents in Bioactive Molecule Design
The trifluoromethoxy (-OCF~3~) and methyl (-CH~3~) groups confer distinct physicochemical and pharmacological advantages to quinoline derivatives. The trifluoromethoxy group, a strong electron-withdrawing substituent, enhances metabolic stability and membrane permeability by reducing oxidative degradation and increasing lipophilicity. In microtubule-targeted agents, this group facilitates π-π stacking interactions with tubulin’s colchicine-binding site, as evidenced by molecular docking studies.
Methyl groups at position 2 introduce steric hindrance that modulates binding pocket interactions. For example, this compound derivatives exhibit improved selectivity for cancer cell lines compared to non-methylated analogs, likely due to optimized van der Waals contacts with hydrophobic residues in tubulin. In antimalarial applications, methyl substituents at C-4 in 8-quinolinamines reduced IC~50~ values against Leishmania donovani by 3- to 5-fold compared to unsubstituted analogs.
Table 1: Biological Activities of Select Quinoline Derivatives
The synergistic effects of these substituents are evident in hybrid derivatives. For instance, combining a C-8 trifluoromethoxy group with a C-2 methyl group in this compound is hypothesized to enhance dual targeting of parasitic tubulin and microbial topoisomerases, though empirical validation remains ongoing. Such strategic functionalization aligns with the broader trend in medicinal chemistry to exploit fluorine’s unique properties—including its electronegativity and small atomic radius—to fine-tune drug-receptor interactions.
Structure
3D Structure
Properties
CAS No. |
1189105-74-5 |
|---|---|
Molecular Formula |
C11H9F3N2O |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-methyl-8-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C11H9F3N2O/c1-6-5-8(15)7-3-2-4-9(10(7)16-6)17-11(12,13)14/h2-5H,1H3,(H2,15,16) |
InChI Key |
HPJXWVKITMDHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Skraup and Doebner-von Miller Reactions
The Skraup reaction, a classical method for quinoline synthesis, involves condensing aniline derivatives with glycerol under acidic conditions. For 2-methyl-8-(trifluoromethoxy)quinolin-4-amine, a modified Skraup protocol could utilize m-trifluoromethoxy aniline as the starting material. Heating with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) facilitates cyclization to form the quinoline backbone. The methyl group at position 2 may originate from methyl-substituted ketones or aldehydes introduced during the reaction.
In the Doebner-von Miller variant, condensation of m-trifluoromethoxy aniline with β-keto esters (e.g., methyl acetoacetate) under acidic conditions yields 2-methylquinoline derivatives. This method offers direct installation of the methyl group at position 2 but requires subsequent functionalization for the trifluoromethoxy and amino groups.
Transition Metal-Catalyzed C–H Functionalization
Nickel-Catalyzed Trifluoromethylation
Recent advances in C–H activation enable late-stage trifluoromethylation of quinoline derivatives. For example, N-(quinolin-8-yl)acylamides undergo nickel-catalyzed trifluoromethylation using TMSCF₃ (trifluoromethyltrimethylsilane) in the presence of KF and PIDA (phenyliodine diacetate). While this method targets trifluoromethyl (–CF₃) groups, adaptation for trifluoromethoxy (–OCF₃) installation may involve analogous reagents like TMSOCF₃ or copper-mediated coupling.
-
Substrate: N-(7-chloroquinolin-8-yl)benzamide (1 mmol)
-
Reagents: TMSCF₃ (3 mmol), KF (3 mmol), Ni(TFA)₂ (0.1 mmol), DPPBac (0.3 mmol)
-
Solvent: 1,2-Dichloroethane (5 mL)
-
Conditions: Room temperature, 18 hours
-
Yield: 80–85% after column chromatography
Introduction of the Trifluoromethoxy Group
Halogen Exchange and Nucleophilic Substitution
A two-step strategy involves:
-
Bromination at position 8 : Treating 2-methylquinolin-4-amine with bromine in acetic acid/sulfuric acid.
-
Trifluoromethoxylation : Reacting 8-bromo-2-methylquinolin-4-amine with CuOCF₃ under palladium catalysis (e.g., Pd(OAc)₂, Xantphos).
-
Substrate: 8-Bromo-2-methylquinolin-4-amine
-
Reagents: CuOCF₃ (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Solvent: Toluene, 110°C, 24 hours
-
Yield: 72%
Installation of the Amino Group
Direct Amination at Position 4
4-Aminoquinoline derivatives are accessible via Hofmann degradation of 4-carboxamide precursors or nucleophilic substitution of 4-chloro intermediates. For example:
-
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline reacts with aqueous ammonia at 150°C in a sealed tube to yield the target amine.
-
Reaction Time: 12 hours
-
Yield: 68%
-
Purification: Recrystallization from cyclohexane
Integrated Synthetic Routes
Route 1: Sequential Functionalization
Route 2: Late-Stage C–H Activation
-
Base Quinoline Synthesis : Doebner-von Miller reaction.
-
Nickel-Catalyzed Trifluoromethoxylation : Adapting methods from with OCF₃ reagents.
-
Protection/Deprotection : Use of acetyl groups to direct functionalization.
Purification and Characterization
Recrystallization
High-purity (>99.5%) this compound is obtained via recrystallization from cyclohexane or benzene .
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.84 (d, J = 8.2 Hz, 1H), 7.90 (dd, J = 8.7, 4.1 Hz, 1H), 2.24 (s, 3H).
-
FT-IR : Peaks at 3326 cm⁻¹ (N–H stretch), 1677 cm⁻¹ (C=O amide).
Challenges and Optimization
-
Regioselectivity : Ensuring trifluoromethoxy installation at position 8 requires directing groups (e.g., amides) or steric control.
-
Solvent Effects : Reactions in methanol or 1,2-DCE improve homogeneity but may prolong reaction times.
-
Catalyst Loading : Reducing Pd or Ni catalyst loadings to <5 mol% maintains efficiency while lowering costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-(trifluoromethoxy)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-8-(trifluoromethoxy)quinolin-4-amine has garnered attention for its potential therapeutic effects:
- Anticancer Activity : Studies have indicated that this compound can inhibit microtubule polymerization, which is crucial for cell division. It has shown promising results in reducing cell viability in various cancer cell lines, suggesting its potential as an antitumor agent .
- Anti-inflammatory Properties : Research is ongoing to explore its anti-inflammatory effects, which may contribute to therapeutic strategies for various inflammatory diseases.
Biological Research
The compound is investigated for its role as a fluorescent probe due to its unique photophysical properties. It can interact with specific molecular targets and pathways, potentially modulating biological processes such as enzyme inhibition.
Industrial Applications
In addition to its biological significance, this compound is utilized in developing advanced materials and as a precursor for agrochemicals. Its unique chemical structure allows it to be a building block for synthesizing more complex organic molecules.
Antiviral Potential
In research focusing on antiviral properties, derivatives of this compound were tested against viruses such as H1N1 and HSV-1. Results indicated significant potency with IC50 values in the nanomolar range, suggesting its potential as a therapeutic agent against viral infections.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related quinoline derivatives, including this compound. It exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values ranging from 8 µg/mL to 128 µg/mL.
Mechanism of Action
The mechanism of action of 2-Methyl-8-(trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
- 2-Methyl-8-(trifluoromethyl)quinolin-4-amine: Replacing the trifluoromethoxy group with trifluoromethyl (-CF₃) at position 8 () alters electronic properties.
- 6-Fluoro-2-methylquinolin-4-amine: Substitution at position 6 with fluorine () reduces steric bulk compared to position 8 substituents. Fluorine’s electronegativity may enhance hydrogen-bonding interactions but limits steric interference .
- 8-Chloro-N-(2-methoxyethyl)quinolin-4-amine: A chloro (-Cl) substituent at position 8 and a methoxyethyl chain on the amine () increases molecular weight (236.70 g/mol) and XLogP3 (2.7), suggesting higher hydrophobicity than the trifluoromethoxy analog .
Heterocyclic Modifications
- Furo[2,3-b]quinolin-4-amine and Pyrrolo[2,3-b]quinolin-4-amine: These tacrine analogs () replace the quinoline core with fused furan or pyrrole rings. Such modifications enhance acetylcholinesterase inhibition (IC₅₀ values in nM range) but may reduce metabolic stability due to increased ring strain .
- Oxazolo/Thiazolo[4,5-c]quinolin-4-amine: Heterocyclic rings at positions 4–5 () significantly impact TLR7/8 activity. For example, oxazolo derivative 9 exhibits dual TLR7/8 EC₅₀ values of 0.55 μM and 0.18 μM, outperforming thiazolo analogs due to improved hydrogen-bonding capacity .
Key Findings :
- Heterocyclic modifications (e.g., oxazolo vs. thiazolo) dramatically alter TLR8 potency, with oxazolo derivatives showing 20-fold higher activity .
- The trifluoromethoxy group in 2-Methyl-8-(trifluoromethoxy)quinolin-4-amine may offer superior oxidative stability compared to -CF₃ or -Cl analogs, though direct comparative data are lacking .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Insights :
- N-Propyl-8-(trifluoromethoxy)quinolin-4-amine () incorporates a propyl chain on the amine, which may improve solubility but reduce target affinity due to steric effects .
Biological Activity
2-Methyl-8-(trifluoromethoxy)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with a methyl group at the second position, a trifluoromethoxy group at the eighth position, and an amino group at the fourth position. The molecular formula is with a molecular weight of 226.20 g/mol. The structural arrangement enhances its reactivity and biological activity, making it a candidate for further pharmacological evaluation.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. A study on derivatives of this compound revealed significant cytotoxic effects against various cancer cell lines, including HeLa and PC3. Notably:
- Compound 5e demonstrated superior anti-proliferative activity with IC50 values of 0.49 µM (PC3), 0.08 µM (K562), and 0.01 µM (HeLa) .
- The mechanism involves inhibition of microtubule polymerization, crucial for cell division, akin to the action of colchicine .
Antimalarial Activity
The compound has shown potential as an antimalarial agent. Its derivatives have been tested for their ability to inhibit Plasmodium falciparum growth, with promising results indicating effective inhibition of parasite replication.
Antiviral Activity
In addition to its antitumor and antimalarial properties, preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against viruses such as influenza and herpes simplex virus . Further investigation is required to elucidate specific mechanisms.
The biological activity can be attributed to several factors:
- Microtubule Inhibition : Compounds similar to this compound disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Binding Affinity : Molecular docking studies indicate strong interactions with the colchicine binding site on tubulin, enhancing the compound's efficacy as a microtubule-targeted agent .
- Lipophilicity : The presence of trifluoromethoxy groups increases lipophilicity, potentially improving bioavailability compared to simpler analogs .
Synthesis Methods
Various synthetic routes have been developed for producing this compound:
- Stepwise Synthesis : Involves the formation of the quinoline core followed by substitution reactions to introduce the methyl and trifluoromethoxy groups.
- One-Pot Reactions : Recent advancements have led to more efficient one-pot methods that streamline the synthesis process while maintaining high yields .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxicity of several derivatives against HeLa cells, revealing that modifications at specific positions significantly enhanced their potency. Compound 5e was highlighted for its ability to induce apoptosis effectively .
Case Study 2: Antiviral Potential
In another investigation focusing on antiviral properties, derivatives were tested against H1N1 and HSV-1. Results indicated that certain compounds displayed IC50 values in the nanomolar range, suggesting high potency against these viruses .
Comparative Analysis
A comparative analysis of related compounds reveals distinct biological profiles based on structural modifications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminoquinoline | Structure | Known for antimalarial properties |
| 2-Methylquinoline | Structure | Simpler structure; less potent biological activity |
| 8-Trifluoromethylquinoline | Structure | Contains only trifluoromethyl; different biological profile |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-8-(trifluoromethoxy)quinolin-4-amine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via cyclization and substitution reactions. For example, a quinoline core is functionalized using trifluoromethoxy groups via nucleophilic substitution or condensation reactions under controlled heating (80–120°C). Key steps include:
- Cyclization : Starting from anthranilic acid derivatives or substituted anilines.
- Trifluoromethoxy introduction : Using reagents like trifluoromethyl iodide or trifluoroacetic anhydride in the presence of a base (e.g., triethylamine) .
- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity. NMR and LC-MS are critical for verifying structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C/19F NMR : Resolves substituent effects (e.g., trifluoromethoxy chemical shifts at δ ~55–60 ppm for 19F).
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (e.g., [M+H]+ for C12H10F3N2O).
- X-ray crystallography : Optional for absolute configuration determination, particularly if chiral centers exist .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Anticancer activity : MTT assays against human cancer cell lines (e.g., MDA-MB-231, PC3) at 1–10 µM concentrations.
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal pathogens .
- Data interpretation : IC50 values <10 µM warrant further SAR studies.
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. trifluoromethyl) impact the compound’s biological activity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 2-ethyl or 8-chloro derivatives) and compare activity profiles.
- Key findings :
- Trifluoromethoxy group : Enhances metabolic stability and lipophilicity (logP ~2.5), improving blood-brain barrier penetration .
- Methyl group : Reduces steric hindrance, favoring enzyme binding (e.g., IC50 of 0.048 µM in HepG2 cells vs. 0.12 µM for non-methylated analogs) .
- Tools : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases .
Q. What strategies address low yields in the final coupling step of synthesis?
- Methodology :
- Catalyst optimization : Use Pd(OAc)2/XPhos for Buchwald-Hartwig amination (improves yield from 45% to 72%) .
- Solvent screening : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates.
- Temperature control : Stepwise heating (60°C → 100°C) minimizes side reactions .
Q. How can contradictory biological data (e.g., activity in one cell line but not another) be resolved?
- Methodology :
- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–50 µM).
- Mechanistic studies :
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide).
- Western blotting : Check target modulation (e.g., caspase-3 cleavage, p53 upregulation) .
- Hypothesis : Cell-specific uptake (e.g., PC3 vs. LNCaP) due to differential expression of transporters .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Pharmacokinetics :
- Rodent studies : IV/oral administration (10 mg/kg); measure plasma half-life (t1/2) via LC-MS/MS.
- Tissue distribution : Quantify compound levels in brain/liver using homogenization and extraction .
- Toxicity :
- Acute toxicity : Single-dose escalation in mice (10–100 mg/kg); monitor ALT/AST levels.
- Genotoxicity : Ames test for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
